molecular formula C19H20N2O4 B2368694 N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-methoxybenzamide CAS No. 921523-72-0

N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-methoxybenzamide

Cat. No.: B2368694
CAS No.: 921523-72-0
M. Wt: 340.379
InChI Key: NSGLPGHBUFCNBH-UHFFFAOYSA-N
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Description

N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-methoxybenzamide is a complex organic compound with potential applications in various scientific fields. This compound features a benzamide moiety linked to a tetrahydrobenzo[b][1,4]oxazepine ring, which is further substituted with a 3,3-dimethyl-4-oxo group and a 2-methoxybenzamide group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the formation of the tetrahydrobenzo[b][1,4]oxazepine core. This can be achieved through cyclization reactions involving appropriate precursors such as amino alcohols and carboxylic acids[_{{{CITATION{{{_1{An Efficient Synthetic Approach Towards Benzo[b]pyrano[2,3-e]1,4 ...

Industrial Production Methods: On an industrial scale, the production of this compound would require optimized reaction conditions to ensure high yield and purity. This might involve the use of catalysts, specific solvents, and controlled temperatures to facilitate the desired chemical transformations. Large-scale synthesis would also necessitate stringent quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions[_{{{CITATION{{{1{An Efficient Synthetic Approach Towards Benzo[b]pyrano[2,3-e]1,4 ...[{{{CITATION{{{_2{Docking, DFT, and structural study of N‐((1,5‐dimethyl‐3‐oxo‐2‐phenyl‐2 ...](https://link.springer.com/content/pdf/10.1007/s11224-024-02278-5.pdf).

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.

  • Substitution: Nucleophilic substitution reactions can be facilitated using reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products Formed: The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

. Its unique structure may make it useful as a building block for the synthesis of more complex molecules, as well as a potential candidate for drug development. Research into its biological activity could reveal its utility in treating various diseases or conditions.

Mechanism of Action

The mechanism by which this compound exerts its effects would depend on its molecular targets and pathways involved. It may interact with specific enzymes or receptors, leading to biological responses. Further research would be needed to elucidate the exact mechanism of action and identify the molecular pathways involved.

Comparison with Similar Compounds

When compared to similar compounds, N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-methoxybenzamide stands out due to its unique structural features. Similar compounds might include other benzamide derivatives or tetrahydrobenzo[b][1,4]oxazepine derivatives. The presence of the 3,3-dimethyl-4-oxo group and the 2-methoxybenzamide moiety distinguishes this compound and may contribute to its distinct chemical and biological properties.

Conclusion

This compound is a versatile compound with potential applications in various scientific fields. Its unique structure and reactivity make it a valuable target for further research and development. Understanding its synthesis, reactions, and applications can pave the way for new discoveries and advancements in chemistry, biology, and medicine.

Properties

IUPAC Name

N-(3,3-dimethyl-4-oxo-2,5-dihydro-1,5-benzoxazepin-7-yl)-2-methoxybenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O4/c1-19(2)11-25-16-9-8-12(10-14(16)21-18(19)23)20-17(22)13-6-4-5-7-15(13)24-3/h4-10H,11H2,1-3H3,(H,20,22)(H,21,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSGLPGHBUFCNBH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(COC2=C(C=C(C=C2)NC(=O)C3=CC=CC=C3OC)NC1=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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